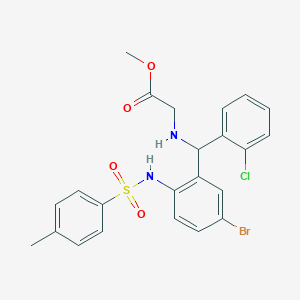![molecular formula C26H25N2O3P B11709811 4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)
4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(morpholin-4-yl)-2-(4-méthylphényl)-4-(diphénylphosphoryl)-1,3-oxazole est un composé organique complexe doté d'une structure unique qui combine un cycle morpholine et un cycle oxazole, substitués par des groupes diphénylphosphoryl et 4-méthylphényl
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-(morpholin-4-yl)-2-(4-méthylphényl)-4-(diphénylphosphoryl)-1,3-oxazole implique généralement des réactions organiques à plusieurs étapes. Une méthode courante consiste à former le cycle oxazole par des réactions de cyclisation, puis à introduire les groupes diphénylphosphoryl et 4-méthylphényl dans des conditions contrôlées. Les conditions de réaction nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir un rendement élevé et une pureté optimale.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela inclut l'utilisation de réacteurs automatisés et de systèmes à flux continu pour maintenir des paramètres de réaction constants et améliorer la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(morpholin-4-yl)-2-(4-méthylphényl)-4-(diphénylphosphoryl)-1,3-oxazole peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier les groupes existants.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut modifier sa réactivité et ses propriétés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures, des pressions et des niveaux de pH contrôlés pour garantir le résultat souhaité.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des composés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que les réactions de substitution peuvent introduire un large éventail de nouvelles fonctionnalités.
Applications de recherche scientifique
Le 5-(morpholin-4-yl)-2-(4-méthylphényl)-4-(diphénylphosphoryl)-1,3-oxazole a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie: Investigated pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Explored pour ses applications thérapeutiques potentielles, en particulier dans le développement et la conception de médicaments.
Industrie: Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers processus industriels.
Mécanisme d'action
Le mécanisme d'action du 5-(morpholin-4-yl)-2-(4-méthylphényl)-4-(diphénylphosphoryl)-1,3-oxazole implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure unique du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
4-[4-(DIPHENYLPHOSPHOROSO)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-[4-(DIPHENYLPHOSPHOROSO)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The phosphoroso group can act as a ligand, coordinating with metal ions or interacting with biological macromolecules. The oxazole ring and morpholine moiety contribute to the compound’s overall reactivity and binding affinity, enabling it to modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(2-(2-Chlorophényl)-4-(diphénylphosphoryl)-1,3-oxazol-5-yl)morpholine: Structure similaire avec un groupe chlorophényl au lieu d'un groupe méthylphényl.
4-(4-Diphénylphosphoryl-2-méthyl-5-oxazolyl)morpholine: Structure similaire avec un groupe méthyle au lieu d'un groupe méthylphényl.
Unicité
Le 5-(morpholin-4-yl)-2-(4-méthylphényl)-4-(diphénylphosphoryl)-1,3-oxazole est unique en raison de sa combinaison spécifique de groupes fonctionnels et de structures cycliques, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C26H25N2O3P |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
4-[4-diphenylphosphoryl-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C26H25N2O3P/c1-20-12-14-21(15-13-20)24-27-25(26(31-24)28-16-18-30-19-17-28)32(29,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3 |
Clé InChI |
APJRCYYMTABKQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)

![4-bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11709743.png)

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)


![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)

